

A Technical Guide to the Photophysical Properties of Disperse Red 19

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Compound of Interest

Compound Name: **RED 19**

Cat. No.: **B1170737**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of the azo dye, **Disperse Red 19** (CAS 2734-52-3), with the chemical formula $C_{16}H_{18}N_4O_4$.^[1] The information presented is collated from available scientific literature to aid researchers and professionals in understanding its characteristics.

Photophysical Properties

Disperse **Red 19** is a fluorescent azo dye that absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum and subsequently emits light at longer wavelengths.^[2] While some of its photophysical parameters have been documented, a definitive quantitative value for its fluorescence quantum yield and fluorescence lifetime is notably absent in the reviewed literature.

Quantitative Data Summary

The available quantitative photophysical data for Disperse **Red 19**, primarily measured in ethanol, are summarized in the tables below for ease of comparison.

Table 1: Spectroscopic Properties of Disperse **Red 19** in Ethanol

Property	Value
Absorption Maximum 1 (λ_{abs})	285 nm[2]
Absorption Maximum 2 (λ_{abs})	495 nm[2]
Molar Extinction Coefficient (ϵ) at 285 nm	$9.3 \times 10^3 \text{ M}^{-1}\text{cm}^{-1}$ [2]
Molar Extinction Coefficient (ϵ) at 495 nm	$23.0 \times 10^3 \text{ M}^{-1}\text{cm}^{-1}$ [2]
Emission Maximum 1 (λ_{em})	324 nm[2]
Emission Maximum 2 (λ_{em})	640 nm[2]
Stokes Shift 1	39 nm[2]
Stokes Shift 2	145 nm[2]

Table 2: Fluorescence Efficiency and Dynamics of Disperse **Red 19**

Property	Value/Description
Fluorescence Quantum Yield (Φ_f)	A quantitative value is not available in the reviewed literature. It is described as "relatively low due to the azo chromophore's tendency for nonradiative decay pathways".[1]
Fluorescence Lifetime (τ_f)	No published value was found for Disperse Red 19.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific characterization of Disperse **Red 19** are not extensively published. However, this section outlines the standard methodologies that would be employed for such a characterization, based on the instrumentation mentioned in the literature.[2]

Sample Preparation

For spectroscopic analysis, Disperse **Red 19** is dissolved in a suitable spectroscopic grade solvent, such as ethanol. A concentration range of 10^{-3} to 10^{-6} M is typically used, with optimal

results for absorption and fluorescence measurements reported to be between 10^{-4} and 10^{-5} M.^[2]

Absorption and Emission Spectroscopy

This protocol outlines the measurement of absorption and emission spectra to determine key spectroscopic parameters.

- Objective: To determine the absorption maxima (λ_{abs}), molar extinction coefficients (ϵ), emission maxima (λ_{em}), and Stokes shifts.
- Instrumentation: A UV-Visible spectrophotometer and a fluorescence spectrofluorometer.^[2]
- Methodology:
 - Prepare a stock solution of Disperse **Red 19** in the desired solvent.
 - Prepare a series of dilutions from the stock solution.
 - Record the absorbance spectra of the solutions using the spectrophotometer.
 - Calculate the molar extinction coefficient at the absorption maxima using the Beer-Lambert law ($A = \epsilon cl$).
 - Record the fluorescence emission spectra by exciting the sample at its primary absorption maximum in the visible range (around 495 nm).
 - The Stokes shift is calculated as the difference in wavelength between the longest wavelength absorption maximum and the emission maximum.

Relative Quantum Yield Determination

This protocol describes a comparative method for determining the fluorescence quantum yield relative to a known standard.

- Objective: To quantify the fluorescence quantum yield (Φ_f) of Disperse **Red 19**.
- Instrumentation: UV-Visible spectrophotometer and fluorescence spectrofluorometer.

- Methodology:
 - Select a suitable, well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range to Disperse **Red 19**.
 - Prepare a series of solutions of both the standard and Disperse **Red 19** with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
 - Measure the absorbance of each solution at the chosen excitation wavelength.
 - Measure the integrated fluorescence intensity for each solution, ensuring identical excitation and emission parameters.
 - Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
 - The quantum yield is calculated using the equation: $\Phi_{\text{sample}} = \Phi_{\text{standard}} \times (\text{Slope}_{\text{sample}} / \text{Slope}_{\text{standard}}) \times (n_{\text{sample}}^2 / n_{\text{standard}}^2)$ where 'n' is the refractive index of the solvent.

Fluorescence Lifetime Measurement via Time-Correlated Single Photon Counting (TCSPC)

This protocol outlines the general procedure for measuring the fluorescence lifetime.

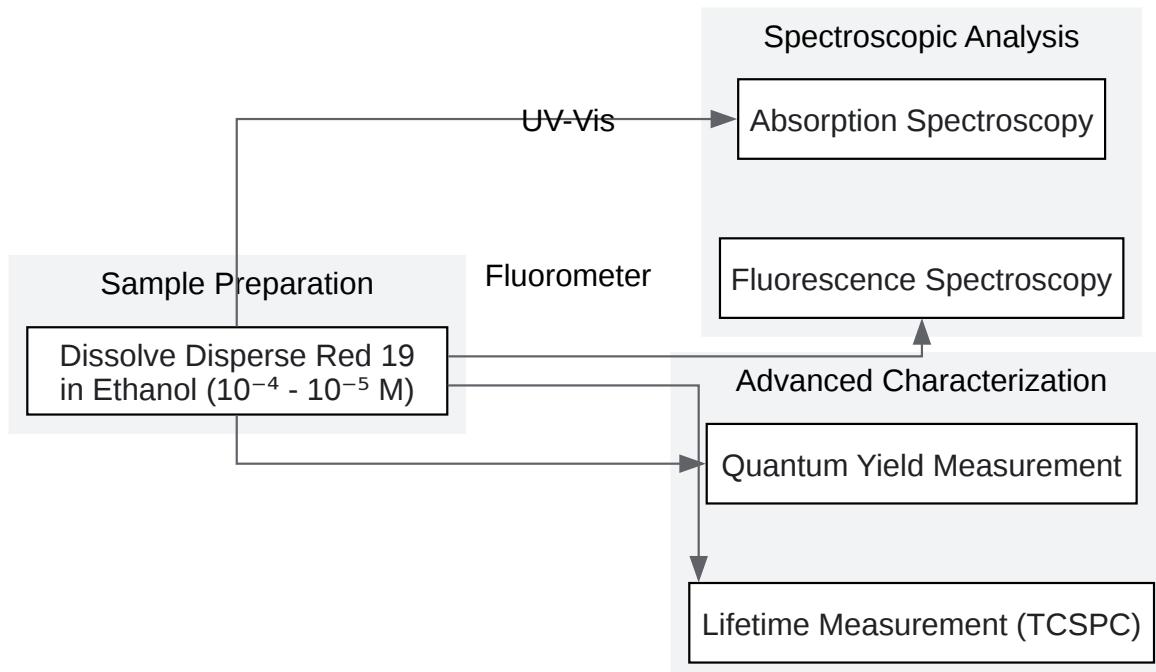
- Objective: To determine the fluorescence lifetime (τ_f) of Disperse **Red 19**.
- Instrumentation: A TCSPC system with a pulsed laser source and a single-photon sensitive detector.
- Methodology:
 - Prepare a dilute solution of Disperse **Red 19**.
 - Excite the sample with a high-repetition-rate pulsed laser tuned to an absorption wavelength.
 - Detect the emitted photons individually.

- Measure the time delay between the excitation pulse and the arrival of each photon.
- Construct a histogram of these time delays to generate the fluorescence decay profile.
- Fit the decay curve with one or more exponential functions to determine the fluorescence lifetime(s).

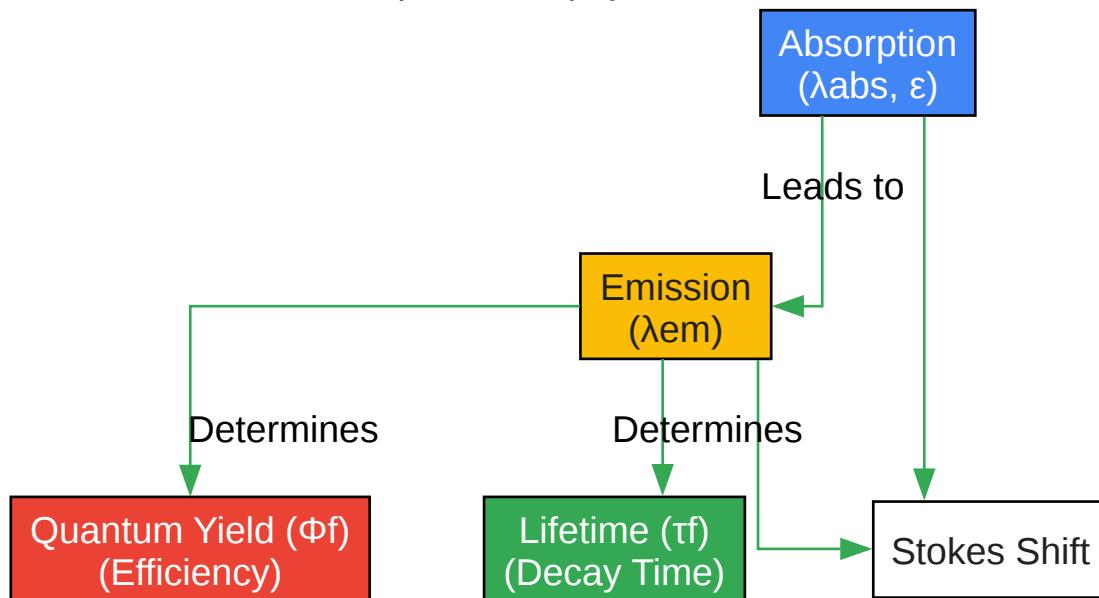
Diagrams of Workflows and Interactions

The following diagrams, generated using the DOT language, visualize the experimental workflows and the known biological interactions of Disperse **Red 19**.

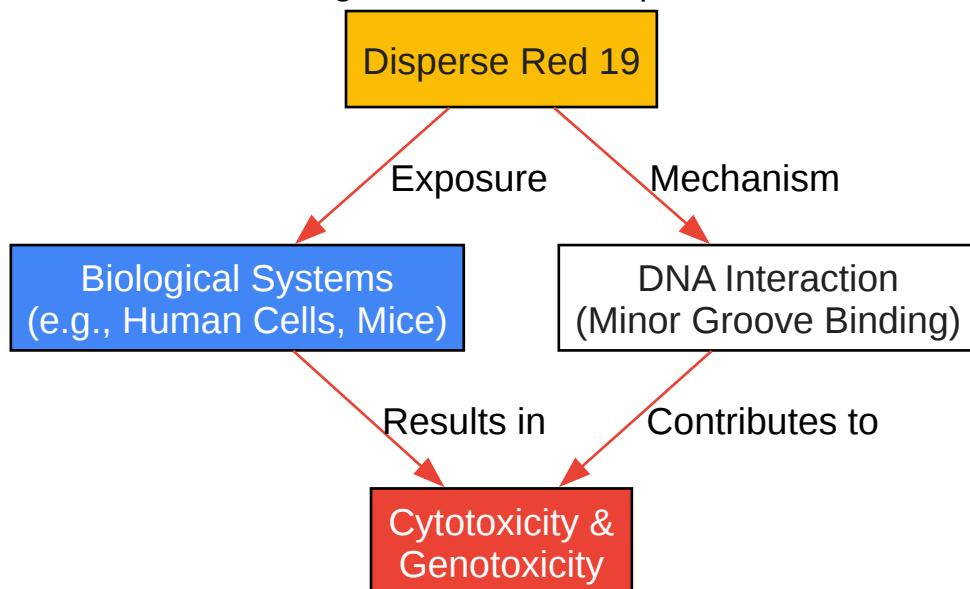
General Experimental Workflow for Photophysical Characterization



Relationship of Photophysical Parameters



Known Biological Effects of Disperse Red 19

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References

- 1. Buy C.I. Disperse Red 19 | 2734-52-3 [smolecule.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- To cite this document: BenchChem. [A Technical Guide to the Photophysical Properties of Disperse Red 19]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1170737#red-19-quantum-yield-and-photophysical-properties>

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